Home > Products > Screening Compounds P55636 > Phencynonate hydrochloride
Phencynonate hydrochloride - 172451-71-7

Phencynonate hydrochloride

Catalog Number: EVT-10911453
CAS Number: 172451-71-7
Molecular Formula: C22H32ClNO3
Molecular Weight: 393.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

Phencynonate hydrochloride is synthesized through a multi-step chemical process. The key method involves transesterification, where methyl α-phenyl-α-cyclopentyl-α-hydroxy acetate reacts with N-methyl-3-azabicyclo(3,3,1)nonan-9α-ol. This process yields phencynonate in its hydrochloride form, enhancing its solubility and stability.

Technical Details

The synthesis typically requires precise control of reaction conditions such as temperature and pH to ensure the formation of the desired isomer. High-performance liquid chromatography (HPLC) techniques are employed to separate and purify the resulting isomers effectively, achieving good baseline separation .

Molecular Structure Analysis

Structure

Phencynonate hydrochloride features a complex molecular structure characterized by a cyclopentane ring and an aromatic phenyl group. Its molecular formula is C18H25ClNC_{18}H_{25}ClN, and it has a molar mass of approximately 300.85 g/mol.

Data

The compound exists in two stereoisomeric forms: S-isomer and R-isomer. These isomers exhibit different pharmacological profiles, with the S-isomer generally being more active in therapeutic applications .

Chemical Reactions Analysis

Reactions

Phencynonate hydrochloride undergoes various chemical reactions typical of anticholinergic agents. It primarily acts as an antagonist at muscarinic acetylcholine receptors, blocking the actions of acetylcholine in the central nervous system.

Technical Details

In vitro studies have demonstrated that phencynonate interacts with both muscarinic (M) and nicotinic (N) receptors, which contributes to its anticonvulsant effects during soman-induced seizures . The compound's structural interactions include hydrogen bonding and hydrophobic interactions with receptor sites, stabilizing its binding affinity .

Mechanism of Action

Phencynonate hydrochloride exerts its pharmacological effects by antagonizing muscarinic receptors in the central nervous system. This action reduces the activity of acetylcholine, leading to decreased vestibular sensitivity and alleviation of motion sickness symptoms.

Process

Upon administration, phencynonate binds to muscarinic receptors located in the vestibular system. This binding inhibits the excitatory signals that lead to nausea and vomiting associated with motion sickness. Additionally, its interaction with nicotinic receptors suggests potential neuroprotective mechanisms during seizure activity .

Physical and Chemical Properties Analysis

Physical Properties

Phencynonate hydrochloride appears as a white crystalline powder. It is soluble in water and exhibits stability under standard laboratory conditions.

Chemical Properties

The chemical properties include:

  • Melting Point: Approximately 175°C
  • pH: Neutral when dissolved in aqueous solutions
  • Solubility: Soluble in organic solvents like ethanol and methanol but less soluble in nonpolar solvents.

Relevant analyses indicate that phencynonate maintains its efficacy across various pH levels, making it suitable for different formulations .

Applications

Phencynonate hydrochloride is primarily used for:

  • Motion Sickness Prevention: It has been shown to be effective in preventing seasickness and airsickness with fewer side effects compared to traditional treatments like scopolamine .
  • Anticonvulsant Effects: Research indicates potential applications in treating seizures induced by chemical agents like soman due to its dual action on both muscarinic and nicotinic receptors .
  • Management of Vertigo: It has demonstrated efficacy in controlling acute vertigo attacks associated with conditions like Meniere's disease .
Neuropharmacological Mechanisms of Action

Modulation of Cholinergic Neurotransmission Pathways

Competitive Antagonism at Muscarinic Acetylcholine Receptors

Phencynonate hydrochloride functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), binding preferentially to M1, M2, and M3 subtypes. This mechanism involves direct competition with acetylcholine at orthosteric binding sites, preventing conformational activation of G-protein coupled signaling cascades [4] [5]. Radioligand binding assays using [³H]quinuclidinyl benzilate ([³H]QNB) demonstrate high-affinity displacement, with the racemic compound exhibiting a Kᵢ value of 271.37 ± 72.30 nmol/L in rat cerebral cortex membranes. This antagonism underlies its therapeutic effects in motion sickness and neurodegenerative disorders by reducing cholinergic hyperexcitability [5].

Table 1: Muscarinic Receptor Binding Affinity of Phencynonate Hydrochloride | Compound | Kᵢ Value (nmol/L) | Receptor Subtype Selectivity | Tissue Source | |--------------|------------------------|----------------------------------|-------------------| | Racemic CPG | 271.37 ± 72.30 | M1 > M2 ≈ M3 | Rat Cerebral Cortex | | R(-)-CPG | 46.49 ± 1.27 | M1 > M3 > M2 | Rat Cerebral Cortex | | S(+)-CPG | 1263.12 ± 131.64 | Weak/non-selective | Rat Cerebral Cortex | | Atropine* | 1.2 ± 0.3 | Pan-muscarinic | Rat Cerebral Cortex | *Reference compound data included for comparison [5]

Molecular docking simulations reveal phencynonate's interaction with key residues (TYR106, TRP378, TYR404) in the M2 receptor hydrophobic cavity. Unlike classical antagonists, its binding exhibits negative cooperativity (Hill coefficient <1), suggesting potential allosteric modulation concurrent with orthosteric blockade [7]. This dual mechanism may explain its efficacy in pathological hypercholinergic states resistant to conventional antimuscarinics.

Stereoselective Binding Affinity of Enantiomers

The chiral carbon in phencynonate's structure confers distinct neuropharmacological properties to its enantiomers. R(-)-CPG demonstrates 27-fold greater mAChR affinity (Kᵢ = 46.49 ± 1.27 nmol/L) versus S(+)-CPG (Kᵢ = 1263.12 ± 131.64 nmol/L) in cerebral cortex homogenates [5] [7]. Despite this binding disparity, the racemate exhibits enhanced central activity due to metabolic and distributional synergism.

Table 2: Functional Differences Between Phencynonate Enantiomers | Parameter | R(-)-CPG | S(+)-CPG | Racemate | |---------------|--------------|--------------|--------------| | mAChR Kᵢ (nmol/L) | 46.49 ± 1.27 | 1263.12 ± 131.64 | 271.37 ± 72.30 | | Anti-motion sickness efficacy (5.6 mg/kg) | 79.3% reduction | 93.1% reduction | 85-90% reduction | | Metabolic stability (t₁/₂) | Low (CYP-mediated) | High | Intermediate | | CNS excitation potential | Significant at clinical doses | Minimal | Moderate | | Therapeutic index | Narrow | Wide | Intermediate | [Data from [5] [7]]

Pharmacokinetic studies reveal stereoselective metabolism underpinning functional differences: S(+)-CPG undergoes slower hepatic clearance (mediated by CYP1B1/17A1) and achieves higher brain penetration. Paradoxically, while R(-)-CPG shows stronger receptor affinity, S(+)-CPG demonstrates superior in vivo anti-motion sickness efficacy (93.1% vs. 79.3% symptom reduction at 5.6 mg/kg) and lacks anxiogenic effects. This dissociation arises from R(-)-CPG's central excitatory activity and shorter duration, limiting its therapeutic utility despite superior binding [7].

Antagonistic Effects on Nicotinic and NMDA Receptor Subtypes

Beyond muscarinic antagonism, phencynonate exhibits dual inhibitory actions at ionotropic receptors:

  • Nicotinic acetylcholine receptors (nAChRs): Phencynonate non-selectively blocks α3β4, α4β2, and α7 nicotinic subtypes at micromolar concentrations. This broad-spectrum antagonism contributes to its efficacy against soman-induced seizures, where excessive nicotinic signaling drives sustained neuronal excitation [2] [3].
  • NMDA receptors: Phencynonate dose-dependently inhibits NMDA receptor-mediated currents (IC₅₀ ≈ 10 µM) and reduces NMDA-induced lethality in mice (ED₅₀ = 10.8 mg/kg). Molecular studies demonstrate interference with glutamate binding at the NR1-NR2B subunit interface, attenuating calcium influx and excitotoxicity [2] [6].

Table 3: Ionotropic Receptor Modulation by Phencynonate Hydrochloride | Receptor Type | Mechanism | Functional Consequence | Experimental Evidence | |-------------------|--------------|----------------------------|---------------------------| | Nicotinic (α3β4) | Non-competitive inhibition | Anticonvulsant action | 80% seizure suppression in soman-poisoned rats | | Nicotinic (α7) | Allosteric antagonism | Neuroprotection | Reduced glutamate excitotoxicity in vitro | | NMDA (NR1/NR2B) | Competitive glycine-site antagonism | Antidepressant effects | Blocked NMDA-induced neuronal injury in hippocampal cultures | | NMDA (GluN2A) | Weak negative modulation | Mood stabilization | Normalized CUMS-induced NR2B overexpression | [Data synthesized from [2] [3] [6]]

The anti-NMDA activity enables unique neuroprotective and antidepressant effects. In chronic unpredictable mild stress (CUMS) models, phencynonate (8 mg/kg) reverses dendritic spine loss in hippocampal CA3 and prelimbic cortical regions by normalizing Kalirin-7 expression—a key regulator of spine morphogenesis. This occurs alongside downregulation of hippocampal NR1 and NR2B subunits, correcting stress-induced glutamate receptor overexpression [6]. The convergence of anticholinergic and antiglutamatergic actions positions phencynonate as a multi-target therapeutic for excitotoxicity-related disorders.

Table 4: Phencynonate Hydrochloride and Related Compounds | Compound Name | Chemical Designation | Relevance | |-------------------|--------------------------|---------------| | Phencynonate hydrochloride | 3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | Primary compound | | R(-)-CPG | (R)-(-)-3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | High-affinity muscarinic antagonist | | S(+)-CPG | (S)-(+)-3-Methyl-3-azabicyclo[3.3.1]nonanyl-9-α-yl-α-cyclopentyl-α-phenyl-α-glycolate | Metabolically stable enantiomer | | Scopolamine | (-)-(S)-3-Hydroxy-2-phenanyl-(5S,6S,8R,9R)-6,7-epoxy-9-methyl-3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane-7-carboxylate | Structural analog |

Properties

CAS Number

172451-71-7

Product Name

Phencynonate hydrochloride

IUPAC Name

[(1R,5S)-3-methyl-3-azabicyclo[3.3.1]nonan-9-yl] 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride

Molecular Formula

C22H32ClNO3

Molecular Weight

393.9 g/mol

InChI

InChI=1S/C22H31NO3.ClH/c1-23-14-16-8-7-9-17(15-23)20(16)26-21(24)22(25,19-12-5-6-13-19)18-10-3-2-4-11-18;/h2-4,10-11,16-17,19-20,25H,5-9,12-15H2,1H3;1H/t16-,17+,20?,22?;

InChI Key

AUKYHFFECJXLHI-HCMPJQJDSA-N

Canonical SMILES

CN1CC2CCCC(C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2OC(=O)C(C3CCCC3)(C4=CC=CC=C4)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.